3-Iodo-2-methoxy-6-methylpyridin-4-amine

Descripción general

Descripción

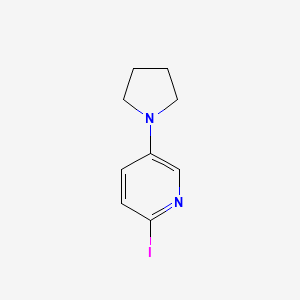

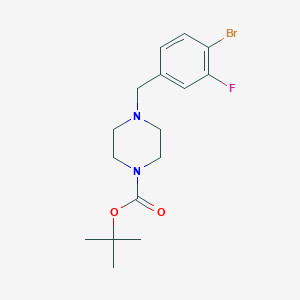

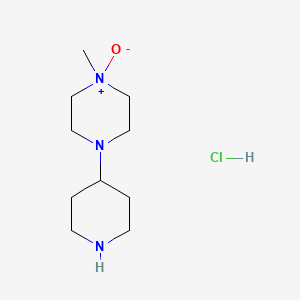

“3-Iodo-2-methoxy-6-methylpyridin-4-amine” is a chemical compound with the molecular formula C7H9IN2O . It is a solid substance and is used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “3-Iodo-2-methoxy-6-methylpyridin-4-amine” can be represented by the SMILES stringCOc1ccnc(N)c1I . This indicates that the compound contains a pyridine ring with iodine, methoxy, and amine functional groups attached at the 3rd, 2nd, and 4th positions, respectively . Physical And Chemical Properties Analysis

“3-Iodo-2-methoxy-6-methylpyridin-4-amine” is a solid substance . Its molecular weight is 264.06 .Aplicaciones Científicas De Investigación

Homogeneous Catalytic Aminocarbonylation in Organic Synthesis

- Aminocarbonylation of iodopyridines, including derivatives of 3-iodopyridine, is used to synthesize N-substituted nicotinamides and 3-pyridyl-glyoxylamides, potentially significant in biology (Takács et al., 2007).

Studying Rearrangements in Halopyridines

- Investigations into the reaction of potassium amide with halopyridines, including 3-iodopyridine, provided insights into the rearrangements possibly involving a pyridyne intermediate, relevant in organic chemistry (Pieterse & Hertog, 2010).

Synthesis of Furan-Fused Heterocycles

- Various 3-iodo-4-methoxypyridin-2-ones, including related pyrone and coumarin derivatives, are used as precursors in the synthesis of 2-substituted furan-fused heterocycles (Conreaux et al., 2008).

Tautomerism Studies in Acridin-9-amines

- Research into tautomerism of acridin-9-amines substituted at the nitrogen atom, including compounds similar to 3-iodo-2-methoxypyridin-4-amine, contributes to understanding their spectral properties and environmental interactions (Ebead et al., 2007).

Electrochemical Applications

- The compound has applications in electrochemical fields, such as in the preparation of iodide selective electrodes, where its derivatives are used for high accuracy and repeatable monitoring of iodide (Ghaedi et al., 2015).

Synthesis of Antimicrobial and Anticoccidial Agents

- Derivatives of 3-iodopyridine are used in the synthesis of compounds with antimicrobial and anticoccidial activities, playing a role in the development of potential medical treatments (Georgiadis, 1976).

Oxidative C-H Amination Studies

- The compound is relevant in studies exploring oxidative C-H amination for the synthesis of substituted imidazopyridines, contributing to advancements in organic synthesis methodologies (Mondal et al., 2017).

Photocatalytic Organic Reactions

- Iodo-Bodipy derivatives, related to 3-iodo-2-methoxypyridin-4-amine, are utilized as organic catalysts for photoredox catalytic organic reactions due to their strong absorption of visible light and long-lived triplet excited states (Huang et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

3-iodo-2-methoxy-6-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O/c1-4-3-5(9)6(8)7(10-4)11-2/h3H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPPZZDMIJVEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)OC)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266016 | |

| Record name | 4-Pyridinamine, 3-iodo-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-methoxy-6-methylpyridin-4-amine | |

CAS RN |

1704065-00-8 | |

| Record name | 4-Pyridinamine, 3-iodo-2-methoxy-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinamine, 3-iodo-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B1408790.png)